5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid
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Overview
Description
5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C7H9BClNO3 and a molecular weight of 201.42 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with chloro, methoxy, and methyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid typically involves the borylation of the corresponding halopyridine precursor. One common method is the palladium-catalyzed borylation of 5-chloro-2-methoxy-6-methylpyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: The boronic acid group can be removed under acidic or basic conditions, yielding the corresponding pyridine derivative.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Protodeboronation: Reagents include acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or styrene derivatives, depending on the coupling partner.
Protodeboronation: The major product is 5-chloro-2-methoxy-6-methylpyridine.
Scientific Research Applications
5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine: Similar structure but lacks the boronic acid group.
5-Chloro-2-methoxypyridine-3-boronic acid: Similar structure but lacks the methyl group.
Uniqueness
5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the boronic acid group allows for versatile functionalization through cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a pyridine ring with a chlorine atom, a methoxy group, and a boronic acid functional group, which contribute to its reactivity and biological interactions.
- Molecular Formula : C₇H₉BClNO₃
- Molecular Weight : Approximately 189.52 g/mol
- Structural Features : The presence of the chlorine and methoxy groups enhances the compound's reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Boronic acids, including this compound, are known to form reversible covalent bonds with hydroxyl groups in biomolecules. This property allows them to act as enzyme inhibitors, particularly against serine proteases and certain kinases. The ability to modulate signaling pathways involved in cell proliferation and survival positions this compound as a candidate for anti-cancer therapies .
Key Mechanisms:
- Enzyme Inhibition : Interacts with specific enzymes, leading to inhibition of their activity.
- Reversible Binding : Forms reversible complexes with diols, which is significant in biosensor technology.
- Modulation of Signaling Pathways : Influences pathways related to cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Investigated for its potential to inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antibacterial and Antiviral Properties : Boronic acids have shown efficacy against various bacterial and viral strains.
- Use in Drug Development : Serves as a building block in the synthesis of more complex pharmaceutical agents.
Case Studies and Research Findings
Several studies highlight the biological activity of boronic acids and their derivatives:
- Combination Therapies :
- Mechanistic Studies :
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₇H₉BClNO₃ | Contains both chlorine and methoxy groups |
2-Methoxy-6-methylpyridine-3-boronic acid | C₇H₉BNO₃ | Lacks chlorine; primarily used as a coupling agent |
2-Chloro-6-methylpyridine-3-boronic acid | C₆H₇BClNO₂ | Similar structure but without methoxy group |
5-Bromo-2-methoxy-6-methylpyridine-3-boronic acid | C₇H₉BBrNO₃ | Bromine substitution instead of chlorine |
Properties
IUPAC Name |
(5-chloro-2-methoxy-6-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQRZZIAQDQBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1OC)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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